5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid
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Overview
Description
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid typically involves the bromination of indole derivatives followed by carboxylation. One common method involves the reaction of 5-bromo-1H-indole with triethyl orthoformate and acetic anhydride to form the corresponding ester, which is then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindole-3-carboxylic acid
- 5-Methoxyindole-3-carboxylic acid
- 5-Bromo-2-methylindole-3-carboxylic acid
Uniqueness
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group at specific positions on the indole ring can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
5-bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-18-11(15)6-14-5-9(12(16)17)8-4-7(13)2-3-10(8)14/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
BWNVIGZFTGBCDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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